(3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate
Overview
Description
(3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is known for its unique stereochemistry, which is indicated by the (3S,4R) configuration. It is commonly used in various chemical and pharmaceutical research applications due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of tert-butyl chloroformate and 3-amino-4-hydroxypiperidine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as .
Reduction: The amino group can be reduced to a primary amine using reducing agents like .
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as in DMF (Dimethylformamide) at elevated temperatures.
Major Products:
Oxidation: Formation of 3-amino-4-oxopiperidine-1-carboxylate.
Reduction: Formation of 3-amino-4-hydroxypiperidine.
Substitution: Formation of 3-azido-4-hydroxypiperidine-1-carboxylate.
Scientific Research Applications
Chemistry: In chemistry, (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique stereochemistry and functional groups. It serves as a model compound in the development of enzyme inhibitors and other biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate
Uniqueness: (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQURLQDYAJECW-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733806 | |
Record name | tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312812-78-4, 1820579-78-9 | |
Record name | tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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